Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate
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Overview
Description
Ethyl 2-(3-azabicyclo[310]hexan-6-yl)acetate is a bicyclic compound containing a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. For instance, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then be converted to alpha-diazoacetate. This intermediate undergoes intramolecular cyclopropanation in the presence of a transition metal catalyst such as ruthenium (II) to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process may include steps such as purification and isolation of intermediates, as well as the use of advanced catalytic systems to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Organic Synthesis: It serves as a versatile intermediate in the preparation of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate can be compared with other similar compounds, such as:
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in its substitution pattern, leading to distinct chemical and biological properties.
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds have variations in their functional groups and ring sizes, resulting in diverse applications and reactivity.
The uniqueness of this compound lies in its specific structural features and the potential for tailored modifications to enhance its properties for various applications.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)3-6-7-4-10-5-8(6)7/h6-8,10H,2-5H2,1H3 |
InChI Key |
GGOXACSGIVGNKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C2C1CNC2 |
Origin of Product |
United States |
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